molecular formula C11H17NO3 B2714698 Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 275387-76-3

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2714698
CAS No.: 275387-76-3
M. Wt: 211.261
InChI Key: RXCGUGDUIPKXPN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an ethynyl group and a hydroxyl group, making it a valuable intermediate in various synthetic pathways.

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide, catalytic amounts of bismuth (III) oxide, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGUGDUIPKXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethynyl magnesium chloride (0.5 M in THF, 210 mL, 105 mmol) was diluted with THF (100 mL) and cooled in an ice-water bath. A solution of N-Boc-3-pyrrolidinone (9.21 g, 50 mmol) (Example 97A above) in THF (100 mL) was added dropwise with cooling. The mixture was stirred for 2 h and aqueous ammonium chloride solution (100 mL, 15% W/V) was then added. The mixture was then extracted with ether (2×400 mL). The ether layers were washed with saturated aqueous sodium chloride solution (200 mL), combined, dried (MgSO4), filtered and concentrated. The residue was chromatographed (Biotage Flash 40S, EtOAc - hexanes as solvent) to give rac-N-Boc-3-hydroxy-3-ethynyl-pyrrolidine as a pale yellow oil that crystallized on standing. (Yield 10.13 g, 96.4%).
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.21 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared according to a procedure similar to that described in Procedure A. In a solution of 3-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (3.0 g, 16.2 mmol) in tetrahydrofuran (40 mL) was dropped in ethynyl magnesium bromide (70 mL, 35 mmol) at −78° C. Then the solution was stirred overnight at room temperature. Then the reaction mixture was quenched with saturated NH4Cl and extracted with dichloromethane, dried with anhydrous sodium sulfate to afford 3-Ethynyl-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (1.5 g, 44%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
ethynyl magnesium bromide
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.